1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 3,5-dimethylpiperazine with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be substituted with different functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds such as:
1-(3,5-Dimethylpiperazin-1-yl)ethan-1-one: This compound has a similar piperazine ring but differs in the acyl group attached to it.
3,5-Dimethylpiperazine: The parent compound of the derivative, which lacks the acyl group.
2,2-Dimethylpropanoyl chloride: The acylating agent used in the synthesis of the compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8-6-13(7-9(2)12-8)10(14)11(3,4)5/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
UROKQCLJTIMWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
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